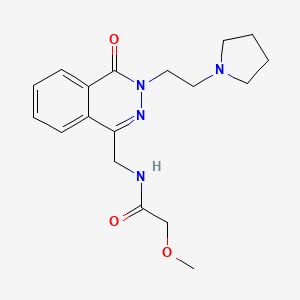

2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process starting with the preparation of key intermediates The initial steps usually involve functional group modifications such as nitration, reduction, and cyclization to form the phthalazine core

Industrial Production Methods: Industrial synthesis typically optimizes each step for scalability, yield, and purity. Techniques such as continuous flow chemistry, automation, and the use of catalysts can enhance the efficiency of the synthetic route. Purification methods like recrystallization, chromatography, and distillation ensure the final product's high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound undergoes oxidation reactions primarily at the methoxy and pyrrolidine substituents, yielding various oxidized derivatives.

Reduction: Reduction reactions can target the phthalazine ring and convert the keto group into an alcohol.

Substitution: Nucleophilic substitutions can occur on the acetamide or pyrrolidine nitrogen atoms, producing a wide array of substituted analogs.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid in an acidic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride in an inert atmosphere.

Substitution: Various nucleophiles like amines or thiols under conditions favoring nucleophilic attack, such as basic or neutral pH.

Major Products: The major products formed depend on the reaction type, with oxidized or reduced derivatives and substituted analogs being the primary classes of products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a methoxy group, a pyrrolidine moiety, and a phthalazinone derivative. Its molecular formula is C17H22N4O3, and it has a molecular weight of approximately 342.39 g/mol. The presence of the pyrrolidine ring suggests potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the effectiveness of phthalazinone derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Proteolysis Targeting Chimeras (PROTACs)

The compound's structure aligns with the design principles of PROTACs, which are bifunctional molecules that target proteins for degradation. Research has shown that similar compounds can effectively degrade specific proteins implicated in cancer progression . The incorporation of the pyrrolidine moiety may enhance binding affinity to target proteins, facilitating their degradation.

Neuropharmacology

Cognitive Enhancement

The pyrrolidine structure is often associated with neuroactive compounds. Studies have demonstrated that derivatives containing pyrrolidine can enhance cognitive functions by modulating neurotransmitter systems . This suggests that this compound may have applications in treating cognitive disorders such as Alzheimer's disease.

Synthetic Applications

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves multi-step reactions that can provide insights into reaction mechanisms and the optimization of synthetic routes .

Case Studies and Research Findings

Wirkmechanismus

The compound’s biological effects are mediated through its interactions with various molecular targets, including enzymes and receptors. Its structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy and pyrrolidine substituents play crucial roles in these interactions, enhancing binding affinity and specificity. The mechanistic pathways often involve inhibition or activation of enzymatic reactions or signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds like phthalazine derivatives or pyrrolidine-containing molecules, 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide stands out due to its unique combination of functional groups. This distinct configuration imparts unique chemical and biological properties, differentiating it from other phthalazine or pyrrolidine analogs.

Similar compounds include:

2-methoxyphthalazinones

Pyrrolidinylphthalazines

Acetamide derivatives with phthalazine cores

Each similar compound offers a different profile of reactivity and biological activity, highlighting the diversity and potential within this chemical class.

Biologische Aktivität

2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound classified as an acetamide derivative. Its unique molecular structure includes a methoxy group, a pyrrolidine ring, and a phthalazine moiety, suggesting potential biological activities that warrant investigation in pharmaceutical research. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is represented as C15H20N4O3. The presence of diverse functional groups indicates that it may engage in various chemical interactions within biological systems.

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Studies utilizing molecular docking and in vitro assays are necessary to confirm its precise action.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, certain analogs have shown potent cytotoxic activity against various cancer cell lines including MDA-MB-468 (a triple-negative breast cancer cell line). The growth inhibitory activities (GI50 values) of these compounds were reported to be below 10 µM, indicating strong potential for therapeutic use in oncology .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2b | MDA-MB-468 | 4.03 |

| 2f | MDA-MB-468 | 2.94 |

| 2i | MDA-MB-468 | 2.96 |

Mechanistic Studies

In studies involving the inhibition of the epidermal growth factor receptor (EGFR), compounds similar to this compound demonstrated enhanced selectivity and potency compared to established EGFR inhibitors such as gefitinib . This suggests that the compound may interfere with critical signaling pathways involved in cancer cell proliferation.

Case Studies

A notable study evaluated the effects of various derivatives on MCF-7 (estrogen receptor-positive breast cancer cells) and MDA-MB-468 cells. The results indicated that certain derivatives not only inhibited cell growth effectively but also displayed a synergistic effect when combined with other anticancer agents . This synergy could enhance therapeutic efficacy while potentially reducing side effects.

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that they may possess additional activities beyond anticancer effects. For example, some derivatives have been studied for their anti-inflammatory properties and their ability to modulate immune responses . These findings highlight the versatility of the compound's biological activity.

Eigenschaften

IUPAC Name |

2-methoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-25-13-17(23)19-12-16-14-6-2-3-7-15(14)18(24)22(20-16)11-10-21-8-4-5-9-21/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITGFANFXBGKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.